molecular formula C8H7BrClNO3 B13051860 2-Amino-4-bromo-3-chloro-6-methoxybenzoic acid

2-Amino-4-bromo-3-chloro-6-methoxybenzoic acid

Cat. No.: B13051860
M. Wt: 280.50 g/mol
InChI Key: ZQYZLMHDNAXNCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-bromo-3-chloro-6-methoxybenzoic acid is an organic compound with the molecular formula C8H7BrClNO3 and a molecular weight of 280.50 g/mol . This compound is characterized by the presence of amino, bromo, chloro, and methoxy functional groups attached to a benzoic acid core. It is used primarily in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-3-chloro-6-methoxybenzoic acid typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-3-chloro-6-methoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

2-Amino-4-bromo-3-chloro-6-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-3-chloro-6-methoxybenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the halogen atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-bromo-3-chloro-6-methoxybenzoic acid is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound in research and development .

Properties

Molecular Formula

C8H7BrClNO3

Molecular Weight

280.50 g/mol

IUPAC Name

2-amino-4-bromo-3-chloro-6-methoxybenzoic acid

InChI

InChI=1S/C8H7BrClNO3/c1-14-4-2-3(9)6(10)7(11)5(4)8(12)13/h2H,11H2,1H3,(H,12,13)

InChI Key

ZQYZLMHDNAXNCG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1C(=O)O)N)Cl)Br

Origin of Product

United States

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